(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
Trandolapril Acyl-β-D-glucuronide, 85%: is a metabolite of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This compound is a specialty product often used in proteomics research . Its molecular formula is C30H42N2O11, and it has a molecular weight of 606.66 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trandolapril Acyl-β-D-glucuronide involves the glucuronidation of Trandolapril. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
In an industrial setting, the production of Trandolapril Acyl-β-D-glucuronide is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Trandolapril Acyl-β-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Trandolapril Acyl-β-D-glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and for studying the metabolic pathways of ACE inhibitors.
Biology: In the investigation of enzyme-substrate interactions and the role of glucuronidation in drug metabolism.
Medicine: For understanding the pharmacokinetics and pharmacodynamics of Trandolapril and its metabolites.
Industry: In the development of new ACE inhibitors and related therapeutic agents.
Mechanism of Action
The mechanism of action of Trandolapril Acyl-β-D-glucuronide involves its role as a metabolite of Trandolapril. Trandolapril itself is an ACE inhibitor that prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The glucuronidation of Trandolapril enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Ramipril Glucuronide: Another glucuronide metabolite of an ACE inhibitor, similar in structure and function to Trandolapril Acyl-β-D-glucuronide.
Enalapril Glucuronide: A glucuronide derivative of Enalapril, used for similar research purposes.
Uniqueness
Trandolapril Acyl-β-D-glucuronide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Trandolapril. Its high purity (85%) makes it particularly valuable for precise scientific research and analytical applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)/t16-,18+,19-,20-,21-,22-,23-,24+,25-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVXFEAPQLOONX-UCXQGGPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858499 | |
Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-50-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260617-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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